1,4-Dimethylimidazole
Overview
Description
1,4-Dimethylimidazole is an organic compound with the molecular formula C₅H₈N₂. It belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-imidazole, also known as 1,4-Dimethylimidazole, is a heterocyclic compound that plays a key role in various biochemical processes Imidazole compounds are known to interact with various biological targets, such as enzymes and receptors, influencing their activity .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction can lead to changes in the activity of the target, influencing various biological processes .
Biochemical Pathways
They are key components of functional molecules used in various applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1,4-Dimethylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can act as a ligand for metal ions, forming complexes that can influence biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with specific signaling pathways . It can also modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of these enzymes can disrupt normal metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain metabolites and a decrease in the metabolism of others .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, and once inside the cell, it may bind to intracellular proteins . This binding can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole. The reaction typically uses methyl iodide or dimethyl sulfate as alkylating agents in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and scalability. Catalysts and solvents are carefully chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different derivatives, often using hydrogen gas in the presence of a metal catalyst.
Substitution: It participates in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
1,4-Dimethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: In biological research, it serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs, particularly those targeting enzymes and receptors.
Industry: Industrial applications include its use as a catalyst in polymerization reactions and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylimidazole
- 2,4-Dimethylimidazole
- 1-Methylimidazole
Comparison
1,4-Dimethylimidazole is unique due to the specific positioning of its methyl groups, which influences its reactivity and binding properties. Compared to 1,2-Dimethylimidazole and 2,4-Dimethylimidazole, it exhibits different steric and electronic effects, making it suitable for distinct applications in catalysis and drug design.
Properties
IUPAC Name |
1,4-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHTXORQJNCSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212784 | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-45-0 | |
Record name | 1,4-Dimethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIMETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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